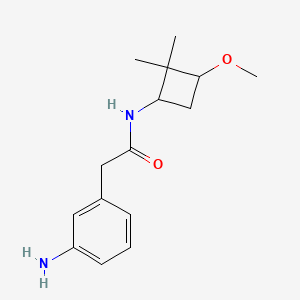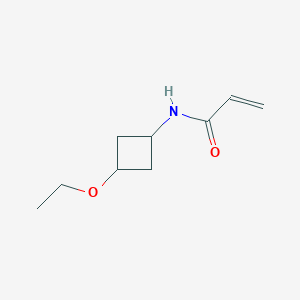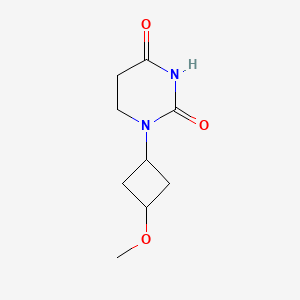![molecular formula C13H21N3O2S B6633246 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide, also known as AECPMS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. It is a member of the pyridine family of compounds and has a complex chemical structure that makes it an interesting target for synthesis and study.
科学的研究の応用
2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide has been studied extensively for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves its use as a tool for studying the role of certain enzymes in the body. Specifically, 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide has been shown to be a potent inhibitor of carbonic anhydrase enzymes, which play a critical role in a variety of physiological processes.
作用機序
The mechanism of action of 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide involves its ability to bind to the active site of carbonic anhydrase enzymes and prevent them from functioning properly. This leads to a decrease in the production of bicarbonate ions, which are essential for a variety of physiological processes. As a result, 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide has been shown to have a number of biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide has been shown to have a number of biochemical and physiological effects in the body. One of the most significant effects is its ability to decrease the production of bicarbonate ions, which can lead to a decrease in blood pH and acidosis. Additionally, 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide has been shown to have anti-inflammatory and anti-tumor properties, making it a promising target for the development of new drugs.
実験室実験の利点と制限
One of the main advantages of using 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a valuable tool for studying the role of these enzymes in a variety of physiological processes. However, one limitation of using 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide is its complex chemical structure, which can make it difficult to synthesize and purify. Additionally, its potent inhibitory activity can make it difficult to study the effects of other compounds on carbonic anhydrase enzymes in the presence of 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide.
将来の方向性
There are a number of future directions for research involving 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide. One promising area of research involves the development of new drugs based on its anti-inflammatory and anti-tumor properties. Additionally, further studies are needed to better understand the role of carbonic anhydrase enzymes in the body and how 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide can be used to study them. Finally, the development of new synthesis methods for 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide could lead to more efficient and cost-effective production of this valuable research tool.
合成法
The synthesis of 2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide involves a multi-step process that requires specialized equipment and expertise. The first step is the preparation of the starting materials, which involves the synthesis of 1-ethylcyclopentylmethylamine and 4-chloropyridine. These two compounds are then combined and reacted with sulfur dioxide to form the sulfonamide group. The resulting product is purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-13(6-3-4-7-13)10-16-19(17,18)11-5-8-15-12(14)9-11/h5,8-9,16H,2-4,6-7,10H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUPEZKVVIWYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)CNS(=O)(=O)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)


![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)
![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)